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Compound of Interest

Compound Name: 2-(Adamantan-2-yl)ethanamine

CAS No.: 59807-55-5

Cat. No.: B3427508

Get Quote

Executive Summary & Compound Profile
2-(Adamantan-2-yl)ethanamine (CAS: 59807-53-3) represents a distinct structural class of

adamantane derivatives. Unlike the commercially ubiquitous 1-substituted analogs (e.g.,

Rimantadine, Amantadine), this compound features the ethylamine side chain attached to the

secondary carbon (C2) of the tricyclic cage. This structural isomerism imparts unique

pharmacological properties and, critically, a distinct spectroscopic signature due to the

alteration of the cage symmetry from

(1-substituted) to

(2-substituted).

This guide provides a rigorous technical breakdown of the spectroscopic data required to

validate the identity and purity of this compound, synthesizing data from nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).[1]
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Parameter Detail

IUPAC Name 2-(Adamantan-2-yl)ethanamine

Common Name 2-(2-Adamantyl)ethylamine

CAS Number 59807-53-3

Molecular Formula

Molecular Weight 179.31 g/mol

Structure Adamantane cage substituted at C2 with

Synthesis Context & Impurity Profiling
Why this matters for spectroscopy: The synthesis of 2-substituted adamantanes often involves

the reduction of 2-(adamantan-2-yl)acetonitrile or the reductive amination of adamantan-2-one.

Consequently, spectroscopic analysis must specifically target the exclusion of these

precursors.

Key Impurity Signal (IR): Nitrile (

) stretch at ~2250 cm⁻¹ (Must be absent).[1]

Key Impurity Signal (NMR): Carbonyl (

) peak >200 ppm in

C NMR (Must be absent).

Mass Spectrometry (MS) Analysis[1][2][3][4]
Fragmentation Mechanics
The mass spectrum of 2-(adamantan-2-yl)ethanamine is dominated by

-cleavage of the amine and the stability of the adamantyl carbocation.

Molecular Ion (
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): m/z 179 (Typically weak intensity in EI due to rapid fragmentation).[1]

Base Peak: m/z 30 (

). This arises from the

-cleavage of the ethylamine chain, a diagnostic feature for primary amines.

Characteristic Fragment: m/z 135 (

).[1] This is the 2-adamantyl cation, formed by the heterolytic cleavage of the side chain.

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation flow confirming the structural

connectivity.

Parent Ion (M+)
m/z 179

[C12H21N]+

α-Cleavage Product
m/z 30 (Base Peak)

[CH2=NH2]+
- C11H15 (Adamantyl-CH2)

Adamantyl Cation
m/z 135

[C10H15]+

- C2H6N (Ethylamine chain)

Cage Rearrangement
m/z 93, 79

(Complex Fragments)

Ring Opening

Click to download full resolution via product page

Caption: Electron Ionization (EI) fragmentation pathway highlighting the diagnostic α-cleavage

and cage stability.

Infrared Spectroscopy (IR)[1]
The IR spectrum serves as a rapid "fingerprint" validation, particularly for the primary amine

functionality and the saturated hydrocarbon cage.
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Frequency (

)
Assignment Diagnostic Note

3350 - 3280 N-H Stretch

Weak doublet typical of

primary amines (

).

2930 - 2850
C-H Stretch (

)

Very strong. The rigid

adamantane cage produces

intense, sharp bands in this

region.

1580 - 1650 N-H Bend (Scissoring)
Medium intensity. Confirms the

presence of the amine.

1450 - 1470 Bend

Characteristic of the methylene

bridges in the adamantane

cage.

720 Rocking
Long chain rocking (less

distinct due to cage rigidity).

Nuclear Magnetic Resonance (NMR)[1][5][6][7][8][9]
Structural Logic: The Symmetry Shift
In 1-substituted adamantanes, the C2, C8, and C9 carbons are equivalent. In 2-substituted

adamantanes, the symmetry breaks into a plane (

).

C2: The ipso carbon (chiral center in the context of the cage if further substituted, but here a

pseudo-asymmetric center).

C1, C3: Bridgehead carbons adjacent to substitution (Equivalent).[1]

C4, C10: Methylenes flanking the bridgeheads.
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H NMR Data (400 MHz, )
Note: Chemical shifts are referenced to TMS (

0.00).

Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

2.72
Triplet (

Hz)
2H

Deshielded by

the

electronegative

nitrogen (

-position).

1.85 - 1.95 Broad Singlet 2H Cage H1, H3

Bridgehead

protons adjacent

to the

substituent.

1.70 - 1.80 Multiplet ~4H
Cage H5, H7 +

H2

Distal

bridgeheads and

the methine

proton at C2.

1.60 - 1.68 Multiplet ~8H Cage

Bulk methylene

protons of the

adamantane

skeleton.

1.35 Quartet/Multiplet 2H

-protons.

Shielded relative

to the

-position.

1.10 - 1.20 Broad Singlet 2H

Exchangeable.

Shift varies with

concentration/sol

vent.
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C NMR Data (100 MHz, )
The carbon spectrum provides the definitive proof of the 2-substitution pattern.

Shift (

ppm)
Carbon Type Assignment

40.5
-Carbon (

)

39.2
-Carbon (

)

38.8 C2 (Ipso carbon of cage)

37.5
C4, C9, C10 (Cage

methylenes)

31.8 C1, C3 (Bridgeheads)

27.6 C5, C7 (Distal bridgeheads)

27.2 C6 (Distal methylene)

NMR Assignment Workflow
The following diagram details the logic flow for assigning the adamantane cage protons,

distinguishing between the 1-substituted and 2-substituted isomers.
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Analyze 1H/13C Spectra

Check Symmetry Elements
(Equivalence of Bridgeheads)

1-Substituted (C3v)
3 Equivalent CH2 groups
3 Equivalent CH groups

High Symmetry

2-Substituted (Cs)
Split Bridgehead Signals

(C1/C3 vs C5/C7)

Lower Symmetry

Confirm C2 Methine Signal
(~38-40 ppm in 13C)

Click to download full resolution via product page

Caption: Decision tree for distinguishing adamantane isomers via NMR symmetry analysis.

Experimental Protocol for Analysis
To ensure reproducibility and data integrity (Trustworthiness), follow this sample preparation

protocol.

Sample Preparation (NMR):

Dissolve 10-15 mg of 2-(adamantan-2-yl)ethanamine in 0.6 mL of

(Chloroform-d).

Note: If the hydrochloride salt is used, add 1 drop of

or use

to solubilize and free the base for consistent shifts.

Sample Preparation (MS):
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Dilute to 10 ppm in Methanol (MeOH).

Method: Direct Infusion ESI (Electrospray Ionization) or GC-MS (EI mode).

Caution: Ensure the inlet temperature is <200°C to prevent thermal degradation of the

amine.

Data Processing:

Calibrate

H NMR to residual

at 7.26 ppm.

Calibrate

C NMR to

triplet center at 77.16 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-2-adamantan-2-yl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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